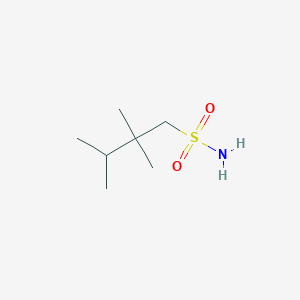

2,2,3-Trimethylbutane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

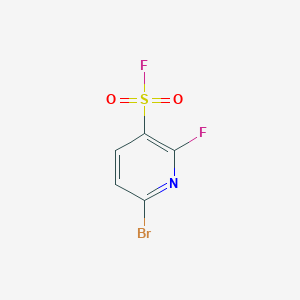

2,2,3-Trimethylbutane-1-sulfonamide is a chemical compound with the molecular formula C7H17NO2S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a hydrocarbon chain. Sulfonamides are known for their broad range of biological activities and applications in various fields, including medicine, agriculture, and industry .

Wissenschaftliche Forschungsanwendungen

2,2,3-Trimethylbutane-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of other sulfonamide derivatives.

Biology: Sulfonamides are known for their antibacterial properties and are used in the study of bacterial resistance mechanisms.

Medicine: Sulfonamides have been used as antibiotics to treat bacterial infections.

Industry: Sulfonamides are used in the production of herbicides, pesticides, and other agrochemicals.

Wirkmechanismus

Target of Action

Sulfonamides, a class of compounds to which 2,2,3-trimethylbutane-1-sulfonamide belongs, are known to target bacterial enzyme dihydropteroate synthetase .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is crucial for the synthesis of folic acid in these organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, the compound prevents the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Pharmacokinetics

Most sulfonamides are readily absorbed orally, widely distributed throughout all tissues, and their antibacterial action is inhibited by pus .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a decrease in bacterial growth and reproduction, as folic acid is essential for these processes .

Safety and Hazards

The safety information for “2,2,3-Trimethylbutane-1-sulfonamide” indicates that it is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Vorbereitungsmethoden

The synthesis of 2,2,3-Trimethylbutane-1-sulfonamide typically involves the reaction of sodium sulfinates with amines. One efficient method for preparing sulfonamides is the NH4I-mediated amination of sodium sulfinates. This method is environmentally friendly and tolerates a wide range of functional groups . The reaction conditions usually involve the use of iodine as a catalyst, which is both cheap and readily available .

Industrial production methods for sulfonamides often involve the use of sulfonyl chlorides with amines in the presence of a strong base or an acylating catalyst such as DMAP (4-dimethylaminopyridine) . These methods are well-established and provide high yields of the desired sulfonamide compounds.

Analyse Chemischer Reaktionen

2,2,3-Trimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may yield amines .

Vergleich Mit ähnlichen Verbindungen

2,2,3-Trimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

Sulfanilamide: A widely used sulfonamide antibiotic with similar antibacterial properties.

Sulfamethoxazole: Another sulfonamide antibiotic that is often used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections, including urinary tract infections and toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which may confer unique biological activities and applications compared to other sulfonamide derivatives .

Eigenschaften

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZGHADEOKRBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2411848.png)

![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2411852.png)